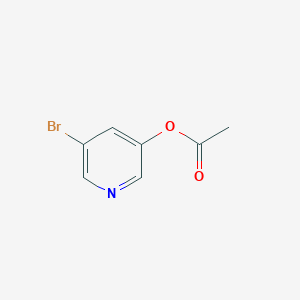

5-bromopyridin-3-yl Acetate

Description

Foundational Context of Pyridyl Acetates in Synthetic Chemistry

Pyridyl acetates are a class of organic compounds that incorporate both a pyridine (B92270) ring and an acetate (B1210297) functional group. Pyridine and its derivatives are celebrated for their presence in a wide array of agrochemicals, polymers, and pharmaceuticals. researchgate.net The acetate moiety can serve as a protecting group for a hydroxyl function or as a leaving group in various substitution reactions. In synthetic chemistry, pyridyl acetates are valuable intermediates for constructing more complex molecular architectures. researchgate.netasianpubs.org For instance, they can undergo hydrolysis to reveal a pyridinol, or the acetate group can be displaced by other nucleophiles. The pyridine ring itself can participate in a variety of transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. asianpubs.orgresearchgate.net

The reactivity of pyridyl acetates allows for their use in the synthesis of diverse heterocyclic compounds. For example, derivatives of 2-(pyridin-2-yl)acetate have been employed in the synthesis of 1,3-disubstituted indolizines, which are nitrogen-containing heterocycles with potential biological activities and applications as fluorescent molecules. researchgate.net

Strategic Importance of Halopyridines in Heterocyclic Synthesis

Halopyridines, which are pyridine rings substituted with one or more halogen atoms, are of significant strategic importance in heterocyclic synthesis. ijirset.comacs.org The halogen atom serves as a versatile handle for introducing a wide range of functional groups onto the pyridine ring. This is often accomplished through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. asianpubs.orgresearchgate.netresearchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex molecules.

The position of the halogen on the pyridine ring influences its reactivity. For instance, 2- and 4-halopyridines readily undergo addition-elimination substitution reactions, while 3-halopyridines are generally less reactive towards this type of substitution. msu.edu However, 3-halopyridines can be activated to participate in reactions such as amination via a pyridyne intermediate under strongly basic conditions. ijirset.commsu.edu The presence of a halogen atom can also influence the electronic properties of the pyridine ring, which can in turn affect the reactivity of other functional groups present on the ring.

Research Landscape and Perspectives on 5-bromopyridin-3-yl Acetate

The research landscape for this compound and related compounds is active, with a focus on its application as a key intermediate in the synthesis of novel compounds with potential biological activity. For example, it has been used in the synthesis of inhibitors for the SARS 3C-like proteinase. nih.gov In this context, the 5-bromopyridin-3-yl moiety was identified as a key feature for good inhibitory activity. nih.gov

The synthesis of derivatives of this compound often involves multi-step sequences. For instance, (5-bromopyridin-3-yl)acetic acid can be converted to its corresponding methyl ester, methyl 2-(5-bromopyridin-3-yl)acetate, which can then be used in further synthetic transformations. nih.gov The bromine atom on the pyridine ring is a key functional group that allows for the introduction of various substituents through cross-coupling reactions. This has been demonstrated in the synthesis of C-nucleosides, where the regioselective lithiation of 2,5-dibromopyridine (B19318) is a key step. sapub.org

Recent research continues to explore the utility of bromopyridine derivatives in the development of new therapeutic agents and functional materials. The ability to functionalize the pyridine ring at specific positions through the use of halogenated precursors like this compound is crucial for the systematic exploration of structure-activity relationships. nih.gov

Data Tables

Table 1: Physicochemical Properties of Selected Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| (5-bromo-2-oxo-1H-pyridin-3-yl) acetate | C7H6BrNO3 | 232.03 | nih.gov |

| 5-Bromopyridin-3-yl 3-deoxy-3-[4-(3,4,5-trifluorophenyl)-1H-1,2,3-triazol-1-yl]-1-thio-α-D-galactopyranoside | C20H18BrF3N4O4S | Not specified | google.com |

| 2-((5-Bromopyridin-3-yl)oxy)acetic acid | C7H6BrNO3 | Not specified | bldpharm.com |

| Methyl 2-(5-bromopyridin-3-yl)acetate | C8H8BrNO2 | 230.06 | nih.gov |

Table 2: Synthetic Applications of Bromopyridine Derivatives

| Reaction Type | Precursor | Product | Significance | Reference |

| Buchwald-Hartwig Amination | 5-Bromo-2-alkyl/aryl-isoindoline-1,3-dione derivatives | 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues | Synthesis of novel heterocyclic compounds with potential biological activity. | researchgate.net |

| Suzuki-Miyaura Cross-Coupling | 5-bromofuran-C-nucleoside and aryl boronic acids | Biaryl β-C-nucleosides | Synthesis of potential cytostatic agents. | sapub.org |

| Esterification | (5-bromopyridin-3-yl)acetic acid | Methyl 2-(5-bromopyridin-3-yl)acetate | Intermediate for SARS 3CLpro inhibitors. | nih.gov |

| Three-Component Reaction | 2-amino-5-bromopyridine, aldehyde, and 2-naphthol-1,4-dione | Podophyllotoxin-naphthoquinone compounds | Synthesis of potent cytotoxic agents. | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO2 |

|---|---|

Molecular Weight |

216.03 g/mol |

IUPAC Name |

(5-bromopyridin-3-yl) acetate |

InChI |

InChI=1S/C7H6BrNO2/c1-5(10)11-7-2-6(8)3-9-4-7/h2-4H,1H3 |

InChI Key |

WSMQJISOLKJPIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=CN=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromopyridin 3 Yl Acetate and Its Derivatives

Direct Synthesis Approaches for 5-bromopyridin-3-yl Acetate (B1210297)

Direct approaches to 5-bromopyridin-3-yl acetate primarily involve the formation of the acetate ester from a pre-existing 5-bromopyridin-3-ol scaffold.

Esterification Reactions of 5-bromopyridin-3-ol

The most straightforward method for the synthesis of this compound is the esterification of 5-bromopyridin-3-ol. This transformation is typically achieved through acylation of the hydroxyl group. A common and efficient method involves the use of acetic anhydride (B1165640), often in the presence of a base such as pyridine (B92270), which can also serve as the solvent. nih.govresearchgate.netniscpr.res.inmdpi.commdpi.comlibretexts.orgthermofisher.com The pyridine acts as a catalyst by activating the acetic anhydride and also neutralizes the acetic acid byproduct. researchgate.net

The general reaction involves dissolving 5-bromopyridin-3-ol in pyridine, followed by the addition of acetic anhydride. The reaction is often stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). nih.gov The workup procedure typically involves quenching the excess acetic anhydride with methanol, followed by removal of the solvents and purification of the product by chromatography. nih.gov

| Reagent 1 | Reagent 2 | Catalyst/Solvent | Temperature | Reaction Time | Typical Yield Range |

| 5-bromopyridin-3-ol | Acetic Anhydride | Pyridine | Room Temp. | Varies | Good to Excellent |

| 5-bromopyridin-3-ol | Acetyl Chloride | Base (e.g., Triethylamine) | 0 °C to Room Temp. | Varies | Good to Excellent |

Direct Acetoxylation Strategies on Bromopyridines

Direct acetoxylation of a C-H bond on a bromopyridine ring presents a more atom-economical approach to synthesizing acetate derivatives. Palladium-catalyzed C-H acetoxylation has emerged as a powerful tool for this purpose. acs.orgacs.orgresearchgate.netnih.govorganic-chemistry.org These reactions typically employ a palladium(II) catalyst, such as palladium(II) acetate, in the presence of an oxidant. The regioselectivity of the acetoxylation is a critical aspect and is often directed by the electronic and steric properties of the substituents on the pyridine ring. For 3-bromopyridine, the electronic deactivating effect of the bromine atom and the pyridine nitrogen would influence the position of acetoxylation. Mechanistic studies on the palladium-catalyzed C-H acetoxylation of benzene (B151609) have shown that the nature of the pyridine ligands can significantly impact the catalyst's resting state and reactivity. acs.orgnih.gov

Assembly of the 5-bromopyridin-3-yl Scaffold

This approach involves the construction of the substituted pyridine ring system first, followed by the introduction of the bromine and acetate functionalities.

Pyridine Ring Synthesis and Bromination Strategies

A variety of methods exist for the synthesis of the pyridine ring from acyclic precursors, often involving condensation reactions of carbonyl compounds with ammonia (B1221849) or its derivatives. nih.gov For instance, the Hantzsch pyridine synthesis and its modifications allow for the construction of substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. baranlab.org Once the 3-hydroxypyridine (B118123) scaffold is synthesized, regioselective bromination is a key step. The bromination of activated pyridines, such as 3-hydroxypyridine, can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net The reactivity and regioselectivity of the bromination are influenced by the position of the activating hydroxyl group. researchgate.net For 3-hydroxypyridine, the directing effect of the hydroxyl group would favor bromination at the positions ortho and para to it.

| Starting Material | Brominating Agent | Solvent | Conditions | Product |

| 3-Hydroxypyridine | N-Bromosuccinimide | Varies (e.g., CH2Cl2, CCl4) | Room Temperature | Mixture of brominated isomers |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of chiral pyridine derivatives is an area of significant interest due to their prevalence in medicinal chemistry. nih.govrsc.orgmdpi.comrsc.org Stereoselective methods often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of substituents. While this compound itself is achiral, the principles of stereoselective synthesis become crucial when introducing chiral centers into derivatives of this scaffold.

Regioselectivity is a paramount consideration in both the initial synthesis of the pyridine ring and its subsequent functionalization. In the case of electrophilic aromatic substitution reactions like bromination on a substituted pyridine, the directing effects of the existing substituents play a critical role in determining the position of the incoming group. nih.govnih.gov For instance, in the bromination of 3-hydroxypyridine, the hydroxyl group is an activating ortho-, para-director, which would lead to a mixture of products. Therefore, controlling the regioselectivity to obtain the desired 5-bromo isomer is a key synthetic challenge that may require specific reaction conditions or the use of blocking groups.

Advanced Catalytic Methods in Bromopyridine Functionalization

Modern organic synthesis heavily relies on the use of transition metal catalysis to achieve efficient and selective transformations. The functionalization of bromopyridines is no exception, with a variety of catalytic methods available for C-C, C-N, and C-O bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to introduce carbon-based substituents onto the pyridine ring, starting from a bromopyridine derivative. researchgate.netresearchgate.net Furthermore, palladium-catalyzed C-H functionalization offers a direct way to introduce new functional groups without the need for pre-functionalized starting materials. nih.govnih.govjst.go.jp

Rhodium and iridium catalysts have also been employed for the C-H functionalization of pyridines. researchgate.netnih.govnih.govnih.govrsc.orgrsc.orgresearchgate.net For example, iridium-catalyzed C-H borylation can introduce a boronate ester group onto the pyridine ring, which can then be further functionalized. mdpi.com While not a direct route to an acetate, this two-step sequence of borylation followed by oxidation and acetylation represents a versatile strategy for accessing such compounds.

The following table summarizes some advanced catalytic methods applicable to the functionalization of bromopyridines:

| Catalytic System | Reaction Type | Application |

| Palladium(II) Acetate | C-H Acetoxylation | Direct introduction of acetate group |

| Rhodium(III) Complexes | C-H Activation/Annulation | Synthesis of fused pyridine systems |

| Iridium(I) Complexes | C-H Borylation | Introduction of a boronate handle for further functionalization |

Metal-Catalyzed Coupling in Precursor Synthesis (e.g., C–H Borylation of Halopyridines)

The functionalization of pyridine rings through direct C–H activation is a powerful tool for creating versatile building blocks. Among these methods, transition-metal-catalyzed C–H borylation has become a prominent strategy for its high atom economy and the broad utility of the resulting organoboron compounds. thieme-connect.de These pyridylboronic esters are stable, versatile intermediates that can be readily converted into a variety of other functional groups. nih.gov

Iridium-catalyzed C–H borylation, in particular, has been extensively studied for its application to pyridine systems. nih.govdigitellinc.com This method allows for the direct installation of a boronic ester group onto the pyridine core, often without the need for a solvent, which aligns with green chemistry principles. nih.govdigitellinc.com The regioselectivity of the borylation is a critical aspect and can be controlled by the substitution pattern already present on the pyridine ring. thieme-connect.dedigitellinc.com Steric hindrance often dictates the position of borylation, providing a predictable route to specific isomers. nih.govdigitellinc.com For instance, research has demonstrated that various substituted pyridines, including those with trifluoromethyl or halogen groups, can undergo C–H borylation with excellent regioselectivity. nih.govdigitellinc.com

The development of these catalytic systems has addressed the challenges posed by the Lewis basicity of the pyridine nitrogen, which can coordinate to the metal center and inhibit catalysis. thieme-connect.de Strategies to overcome this include the use of specific ligands or cooperative catalysis systems. For example, a cooperative iridium/aluminum catalysis system has been developed for the para-selective C–H borylation of pyridines. thieme-connect.de The resulting halopyridine boronic esters are key precursors that can undergo subsequent coupling reactions, such as the Suzuki–Miyaura coupling, to introduce a wide range of substituents, ultimately leading to the synthesis of complex derivatives. thieme-connect.de

Table 1: Regioselectivity in Iridium-Catalyzed C–H Borylation of Substituted Pyridines

| Catalyst System | Substrate Type | Predominant Regioselectivity | Key Findings | Reference |

|---|---|---|---|---|

| [Ir(COD)(OMe)]₂/dtbpy | Substituted Pyridines | Sterically governed | Early demonstration of regioselective pyridine C–H borylation through electronic or steric control. | thieme-connect.de |

| Iridium/Aluminum Cooperative Catalysis | Benzamides and Pyridines | Remote para-selective | Achieved efficient para-selective borylation, though substrate scope was somewhat limited by steric requirements. | thieme-connect.de |

| Iridium Catalyst (unspecified) | CF₃-Substituted Pyridines | Sterically governed (α, β, or γ) | Demonstrated compatibility with various functional groups (halo, ester, alkoxy) and solvent-free conditions. | nih.govdigitellinc.com |

| Iridium Catalyst (unspecified) | 2,6-disubstituted Pyridines | meta-selective (C4 position) | Excellent meta regioselectivity was observed for most substituents, though it decreased with alkoxy and cyano groups. | digitellinc.com |

Sustainable and Green Chemistry Protocols for Pyridine Acetates

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridine acetates. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netijarsct.co.in Key strategies include the use of environmentally friendly solvents, development of one-pot multicomponent reactions, and the application of alternative energy sources like microwave irradiation. researchgate.net

Multicomponent reactions (MCRs) are particularly advantageous as they combine several steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. researchgate.net For example, novel pyridine derivatives have been synthesized via a one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. acs.orgnih.gov This approach offers high yields and short reaction times. acs.orgnih.gov

The choice of solvent and catalyst is also critical. Water-based and solvent-free reactions are highly desirable. researchgate.netrsc.org An advanced version of the Guareschi–Thorpe reaction for synthesizing hydroxy-cyanopyridines utilizes ammonium carbonate in an aqueous medium, serving as both the nitrogen source and a reaction promoter. rsc.org This method is inexpensive, eco-friendly, and often results in the product precipitating directly from the reaction medium, simplifying workup. rsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents another green approach, using an earth-abundant and less toxic metal to produce substituted pyridines in high yields without requiring additives. rsc.org

Microwave-assisted synthesis has emerged as a significant green chemistry tool, drastically reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods. ijarsct.co.inacs.orgnih.gov This technique has been successfully applied to the synthesis of various pyridine derivatives, demonstrating its efficiency and low energy consumption. acs.orgnih.gov

Table 2: Comparison of Green Synthetic Protocols for Pyridine Derivatives

| Method | Key Features | Typical Reactants | Advantages | Reference |

|---|---|---|---|---|

| One-Pot Multicomponent Reaction (Microwave-Assisted) | Four-component reaction under microwave irradiation in ethanol. | Aldehyde, ethyl cyanoacetate, acetophenone derivative, ammonium acetate. | Excellent yields (82–94%), short reaction times (2–7 min), pure products, low cost. | acs.orgnih.gov |

| Advanced Guareschi–Thorpe Synthesis | Three-component condensation in an aqueous medium. | Alkyl cyanoacetate, 1,3-dicarbonyl, ammonium carbonate. | Eco-friendly (uses water), high yields, simple work-up, inexpensive. | rsc.org |

| Iron-Catalyzed Cyclization | FeCl₃-catalyzed reaction in the absence of additives. | Ketoxime acetates, aldehydes. | Uses an earth-abundant metal catalyst, good functional group tolerance, high yields. | rsc.org |

Chemical Reactivity and Transformations of 5 Bromopyridin 3 Yl Acetate

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the synthesis of complex organic molecules, including pharmaceuticals and materials. researchgate.net 5-bromopyridin-3-yl acetate (B1210297), with its reactive carbon-bromine bond, is a suitable substrate for a variety of these transformations.

Suzuki-Miyaura Cross-Coupling for Aryl-Pyridyl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org This reaction is widely used to synthesize biaryl compounds, and it can be effectively applied to 5-bromopyridin-3-yl acetate to introduce various aryl or heteroaryl substituents at the 5-position of the pyridine (B92270) ring. The general scheme for the Suzuki-Miyaura coupling of a bromopyridine derivative is shown below:

Scheme 1: General representation of the Suzuki-Miyaura cross-coupling reaction on a bromopyridine.

The reaction mechanism typically involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com

Research on related bromopyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine (B1289001) and its acetamide, demonstrates the feasibility of this transformation. mdpi.comresearchgate.net The reaction conditions can be adapted for this compound. A typical Suzuki-Miyaura coupling protocol involves a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like palladium(II) acetate [Pd(OAc)₂] with a phosphine (B1218219) ligand. mdpi.commdpi.com The choice of base is crucial, with inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) being commonly employed. mdpi.comopenmedicinalchemistryjournal.com The reaction is often carried out in a mixture of an organic solvent and water, such as toluene/water or dioxane/water, at elevated temperatures. mdpi.comopenmedicinalchemistryjournal.com

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Cross-Coupling of Bromopyridine Derivatives

| Component | Example | Role |

|---|---|---|

| Bromopyridine Substrate | This compound | Electrophile |

| Boronic Acid | Phenylboronic acid | Nucleophile source |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyst |

| Base | K₂CO₃, K₃PO₄ | Activates boronic acid |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Reaction medium |

| Temperature | 80-110 °C | Provides activation energy |

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl groups, making it a valuable tool in medicinal chemistry and materials science for creating novel pyridine-based structures. researchgate.net

Heck and Sonogashira Coupling Pathways for Related Derivatives

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can be employed to functionalize bromopyridine systems, including the Heck and Sonogashira reactions.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org For a substrate like this compound, this reaction would introduce a vinyl group at the 5-position of the pyridine ring. The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product. fu-berlin.de Typical catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0), with bases such as triethylamine (B128534) or potassium carbonate. wikipedia.org Studies on the Heck coupling of various aryl bromides, including heterocyclic bromides, have shown good yields, indicating the applicability of this method to this compound. researchgate.netnih.gov

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, and it requires a base, typically an amine like triethylamine. organic-chemistry.orgnrochemistry.com Applying the Sonogashira coupling to this compound would result in the formation of a 5-alkynyl-3-acetoxypyridine. The reaction mechanism is thought to involve a palladium cycle and a copper cycle, where a copper acetylide is formed and then undergoes transmetalation with a palladium complex. wikipedia.org Research on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has demonstrated the efficiency of this reaction, suggesting that this compound would also be a suitable substrate under similar conditions. scirp.org

Table 2: Overview of Heck and Sonogashira Coupling Reactions for Bromopyridines

| Reaction | Coupling Partner | Key Reagents | Product Type |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃) | Substituted alkene |

| Sonogashira Reaction | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | Substituted alkyne |

Buchwald-Hartwig Amination Reactions on Bromopyridine Systems

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgjk-sci.com This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds. rsc.org For this compound, this reaction would allow for the introduction of a primary or secondary amine at the 5-position. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. libretexts.org

The success of the Buchwald-Hartwig amination often depends on the choice of phosphine ligand, with bulky, electron-rich ligands generally providing better results. jk-sci.com The reaction requires a strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). jk-sci.com The amination of bromopyridine derivatives has been successfully demonstrated, highlighting the potential for this reaction with this compound. clockss.orgresearchgate.net

Nucleophilic Substitution Strategies

While transition metal-catalyzed reactions are powerful, classical nucleophilic substitution reactions also play a role in the chemistry of halopyridines. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly when activating groups are present.

Nucleophilic Aromatic Substitution (SNAr) on Halopyridine Moieties

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike nucleophilic substitution on alkyl halides, the SNAr mechanism typically proceeds through an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comkhanacademy.org The reaction is favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

For this compound, the nitrogen atom in the pyridine ring acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack than benzene (B151609). However, the bromine atom is at the meta-position relative to the ring nitrogen, which is less activating for SNAr compared to the ortho or para positions. Despite this, under forcing conditions or with strong nucleophiles, SNAr reactions can still occur. Recent studies on 5-bromo-1,2,3-triazines have shown that SNAr reactions can proceed, suggesting that similar transformations may be possible for this compound with suitable nucleophiles. acs.org

Amination of Bromopyridine Derivatives

The introduction of an amino group onto a bromopyridine ring can be achieved through various methods. As discussed previously, the Buchwald-Hartwig amination is a highly effective and general method for this transformation. acsgcipr.org However, other methods for the amination of bromopyridines exist. For instance, microwave-assisted synthesis has been used for the reaction of 3,5-dibromopyridine (B18299) with aliphatic amines, providing a facile route to 3-amino-5-bromopyridine (B85033) derivatives without the need for a metal catalyst. clockss.org Copper-catalyzed amination reactions, such as the Ullmann condensation, also represent a viable, though often harsher, alternative to palladium-catalyzed methods. clockss.org

Table 3: Comparison of Amination Strategies for Bromopyridines

| Method | Catalyst/Conditions | Substrate Scope | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, strong base | Broad (primary and secondary amines) | Mild conditions, high functional group tolerance |

| Microwave-Assisted Amination | Microwave heating, excess amine | Aliphatic amines | Rapid, metal-free for some substrates |

| Copper-Catalyzed Amination | Copper salt, base, high temperature | Often requires activated substrates | Classical method, can be less selective |

Radical Functionalization of the Pyridine Nucleus

The pyridine ring, being an electron-deficient heterocycle, is generally resistant to electrophilic substitution but is activated towards nucleophilic and radical attack. This reactivity profile allows for the direct functionalization of C-H bonds on the pyridine nucleus of this compound through radical-mediated pathways.

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient N-heterocycles. wikipedia.orgchim.it It involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic ring. wikipedia.orgscispace.com For this compound, the reaction would proceed by protonating the pyridine nitrogen under acidic conditions, which further lowers the energy of the LUMO and enhances its reactivity toward radical addition. scispace.com

The process is initiated by the generation of an alkyl radical, typically from a precursor like a carboxylic acid, through oxidative decarboxylation using a system such as silver nitrate (B79036) (AgNO₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). wikipedia.org This carbon-centered radical then attacks the protonated pyridine ring. The resulting radical cation intermediate is subsequently oxidized to rearomatize the ring and yield the alkylated pyridine product. wikipedia.org Minisci reactions are valued for their use of inexpensive starting materials and their ability to directly functionalize C-H bonds, which is not possible with Friedel-Crafts chemistry. wikipedia.org However, a potential outcome is the formation of a mixture of regioisomers, which can complicate purification. wikipedia.org

| Component | Function | Common Examples |

|---|---|---|

| Heterocycle | Substrate | Pyridine, Quinoline, Pyrazine wikipedia.orghw.ac.uk |

| Radical Precursor | Source of alkyl/acyl group | Carboxylic acids, Alcohols, Ethers |

| Oxidant | Generates radical and rearomatizes intermediate | (NH₄)₂S₂O₈, KMnO₄, t-BuOOH |

| Catalyst/Initiator | Facilitates radical formation | AgNO₃, FeSO₄ hw.ac.uk |

| Acid | Activates the heterocycle via protonation | H₂SO₄, TFA scispace.com |

Modern advancements in synthetic chemistry have introduced photoredox catalysis as a milder and more versatile alternative to traditional Minisci reactions for the alkylation of heteroarenes. chim.itnih.gov This methodology utilizes visible light to excite a photocatalyst, initiating a single-electron transfer (SET) process that can generate alkyl radicals from a wide range of precursors under gentle, room-temperature conditions. researchgate.net

For a substrate like this compound, photoredox catalysis can be employed for direct C-H alkylation. The process can use radical precursors such as carboxylic acids, alkyl halides, or even ethers and esters. researchgate.netiu.edu For instance, a method has been reported for the α-acyloxyalkylation of N-heteroarenes using ethyl acetate as both the solvent and the alkylating agent, mediated by a photocatalyst and a hydrogen-atom transfer (HAT) reagent. researchgate.net These reactions often exhibit broad functional group tolerance and can provide access to complex substituted pyridines that are valuable in medicinal chemistry and materials science. iu.edu

| Feature | Traditional Minisci Reaction | Photoredox Catalysis |

|---|---|---|

| Reaction Conditions | High temperatures, strong acids, excess oxidant chim.it | Room temperature, visible light, often neutral pH researchgate.net |

| Radical Generation | Harsh oxidation (e.g., Ag⁺/S₂O₈²⁻) wikipedia.org | Mild single-electron transfer via excited photocatalyst nih.gov |

| Substrate Scope | Limited by tolerance to harsh conditions chim.it | Broad, high functional group tolerance iu.edu |

| Reagents | Stoichiometric, often heavy metal-based oxidants hw.ac.uk | Catalytic amounts of photocatalyst |

Functional Group Interconversions of the Acetate Moiety

The acetate group in this compound is an ester, a functional group amenable to a variety of transformations, most notably hydrolysis to unmask the corresponding alcohol.

The hydrolysis of the ester linkage in this compound can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org This reaction involves the cleavage of the acyl-oxygen bond, yielding 5-bromopyridin-3-ol and acetic acid or its corresponding salt.

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The reaction is performed by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgchemguide.co.uk The reaction is reversible and an excess of water is used to drive the equilibrium toward the products: 5-bromopyridin-3-ol and acetic acid. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This method involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The reaction is irreversible and goes to completion, producing 5-bromopyridin-3-ol and the salt of the carboxylic acid (e.g., sodium acetate). libretexts.org This is often the preferred method for ester hydrolysis due to its irreversibility and the ease of product separation. chemguide.co.uk

While not a direct hydrolysis product, 5-bromo-3-pyridineacetic acid is a structurally related compound of interest in organic synthesis, serving as an intermediate for pharmaceuticals and agrochemicals. chemicalbook.com Various derivatives of this acid have been synthesized and characterized.

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 5-Bromo-3-pyridylacetic acid | 39891-12-8 | C₇H₆BrNO₂ appchemical.com |

| Methyl 2-(5-bromopyridin-3-yl)acetate | 118650-08-1 | C₈H₈BrNO₂ appchemical.com |

| Ethyl 2-(5-bromopyridin-3-yl)acetate | 847375-33-1 | C₉H₁₀BrNO₂ appchemical.com |

| 2-(5-Bromopyridin-3-yl)ethan-1-ol | 1255713-61-1 | C₇H₈BrNO appchemical.com |

For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), chemical derivatization is often employed to improve the volatility, thermal stability, or detectability of an analyte. The functional groups in this compound or its hydrolysis product, 5-bromopyridin-3-ol, can be targeted for such modifications.

The hydroxyl group of 5-bromopyridin-3-ol, formed upon hydrolysis, is a prime target for derivatization. It can be converted into a less polar, more volatile derivative for GC analysis. Common strategies include:

Silylation : Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the polar -OH group into a nonpolar trimethylsilyl (B98337) (-OTMS) ether.

Acylation : Treatment with an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride) or an acyl halide converts the alcohol into an ester, which may have improved chromatographic properties and detectability, especially for electron capture detection (ECD).

For HPLC analysis, derivatization is used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection, which is particularly useful for compounds lacking strong native absorbance. The hydroxyl group can be esterified with a reagent containing a fluorescent tag, such as dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), significantly lowering the limit of detection.

| Target Analyte | Derivatization Reaction | Reagent Example | Analytical Benefit |

|---|---|---|---|

| 5-bromopyridin-3-ol | Silylation | BSTFA | Increased volatility and thermal stability for GC-MS |

| 5-bromopyridin-3-ol | Acylation | Trifluoroacetic Anhydride | Improved chromatography and ECD sensitivity for GC |

| 5-bromopyridin-3-ol | Fluorescent Tagging | Dansyl Chloride | Enhanced sensitivity for HPLC-Fluorescence detection |

| 5-bromo-3-pyridineacetic acid | Esterification | Methanol/H⁺ or Diazomethane | Increased volatility for GC analysis |

Spectroscopic and Structural Elucidation of 5 Bromopyridin 3 Yl Acetate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-bromopyridin-3-yl acetate (B1210297), both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are invaluable for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 5-bromopyridin-3-yl acetate is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the acetyl group. The pyridine ring protons, due to the electronegativity of the nitrogen atom and the substituent effects of the bromine and acetate groups, will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The methyl protons of the acetate group will resonate as a sharp singlet in the upfield region, generally around δ 2.0-2.5 ppm.

The expected chemical shifts for the pyridine ring protons are influenced by the electronic effects of the substituents. The bromine atom at the 5-position and the acetate group at the 3-position will deshield the adjacent protons. The proton at the 2-position is anticipated to be the most deshielded, followed by the protons at the 6 and 4-positions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the acetate group is expected to appear significantly downfield, typically in the range of δ 168-172 ppm. The carbons of the pyridine ring will resonate between δ 120 and 155 ppm. The carbon atom attached to the bromine (C-5) will be influenced by the heavy atom effect, which can lead to a slightly more upfield shift than might otherwise be expected. The methyl carbon of the acetate group will be found in the upfield region, usually around δ 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.6 - 8.8 | - |

| H-4 | 7.9 - 8.1 | - |

| H-6 | 8.7 - 8.9 | - |

| -CH₃ | 2.3 - 2.5 | - |

| C-2 | - | 148 - 152 |

| C-3 | - | 145 - 149 |

| C-4 | - | 125 - 129 |

| C-5 | - | 118 - 122 |

| C-6 | - | 150 - 154 |

| C=O | - | 169 - 171 |

| -CH₃ | - | 20 - 22 |

Note: These are predicted values based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and confirm the structure of this compound, advanced 2D NMR techniques are employed. researchgate.net These experiments reveal correlations between nuclei, providing a detailed map of the molecular connectivity. princeton.edusdsu.eduslideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show correlations between the coupled protons on the pyridine ring, helping to distinguish their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This is crucial for assigning the carbon signals corresponding to each protonated carbon on the pyridine ring and the methyl group of the acetate.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This technique is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons at positions 3 and 5 of the pyridine ring. For instance, a correlation would be expected between the methyl protons of the acetate group and the carbonyl carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. nist.govchemicalbook.comchemicalbook.com The C-O stretching vibrations of the acetate group will likely appear as two distinct bands in the 1250-1000 cm⁻¹ region.

The aromatic pyridine ring will give rise to several characteristic bands. C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Acetyl C-H | Stretch | 2900 - 3000 |

| Ester C=O | Stretch | 1735 - 1750 |

| Pyridine Ring C=C, C=N | Stretch | 1400 - 1600 |

| Acetate C-O | Stretch | 1000 - 1250 |

| C-Br | Stretch | 500 - 600 |

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. For pyridine and its derivatives, the ring breathing modes are often strong and characteristic in the Raman spectrum. nih.gov For this compound, the symmetric ring breathing vibration would be a prominent feature.

Raman spectroscopy is particularly useful for studying the vibrations of non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. The C-Br stretch, while observable in the IR, may also be prominent in the Raman spectrum. The application of Surface-Enhanced Raman Spectroscopy (SERS) could be used to significantly enhance the Raman signal, allowing for more detailed structural analysis, particularly of the pyridine ring's orientation and interaction with surfaces.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. docbrown.info

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A common fragmentation for esters is the loss of the alkoxy group or the entire ester group. A significant fragmentation pathway would be the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, resulting in the formation of a 5-bromo-3-hydroxypyridine radical cation. Another expected fragmentation is the loss of the acetyl radical (•COCH₃) to form a bromopyridinyl oxonium ion. libretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | Description |

| [M]⁺ | 215 / 217 | Molecular Ion |

| [M - CH₂CO]⁺ | 173 / 175 | Loss of ketene |

| [M - •COCH₃]⁺ | 172 / 174 | Loss of acetyl radical |

| [C₅H₃BrN]⁺ | 156 / 158 | Loss of acetate group |

| [C₄H₂N]⁺ | 78 | Fragmentation of pyridine ring |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₇H₆BrNO₂, the theoretical monoisotopic mass can be calculated with high precision. This calculation accounts for the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O).

The theoretical exact mass provides a baseline for experimental verification. In an HRMS analysis, the experimentally measured m/z of the molecular ion would be compared to this theoretical value. A match within a narrow tolerance window (typically <5 ppm) confirms the elemental formula of the analyte with high confidence.

In addition to the neutral molecule, HRMS typically detects various adducts of the molecular ion, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, particularly when using soft ionization techniques like electrospray ionization (ESI). The high mass accuracy of HRMS allows for the confident assignment of these and other species in the mass spectrum.

Table 1: Theoretical Exact Mass Data for this compound and its Precursor

| Compound Name | Molecular Formula | Species | Calculated m/z |

|---|---|---|---|

| This compound | C₇H₆BrNO₂ | [M] | 214.95819 |

| This compound | C₇H₆BrNO₂ | [M+H]⁺ | 215.96597 |

| This compound | C₇H₆BrNO₂ | [M+Na]⁺ | 237.94791 |

Note: Calculations are for the monoisotopic mass using the most abundant isotopes.

The utility of HRMS extends to fragment ions, as seen in the characterization of related 3-hydroxymethyl pyridine esters, where exact mass measurements of characteristic fragments (e.g., m/z = 108.0441 and 92.0495) were used to confirm their structures. nih.gov This capability is vital for the fragmentation pathway analysis discussed in the following section.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Upon soft ionization (e.g., ESI), this compound would primarily form the protonated molecular ion, [C₇H₆BrNO₂ + H]⁺, with an m/z of approximately 215.9660. In the collision cell of a tandem mass spectrometer, this ion would be expected to undergo collision-induced dissociation (CID).

The most characteristic fragmentation pathway for protonated acetate esters is the neutral loss of ketene (CH₂=C=O). miamioh.edu This occurs via a rearrangement mechanism and is a highly favorable process. For this compound, this pathway would involve the loss of a neutral ketene molecule (exact mass 42.0106 Da), resulting in the formation of the protonated 5-bromopyridin-3-ol fragment ion. This major fragment provides strong evidence for the presence of the acetate group.

A secondary fragmentation pathway could involve the cleavage of the C-O ester bond, leading to the formation of an acetyl cation (CH₃CO⁺) at m/z 43.0184 and a neutral 5-bromopyridin-3-ol radical, or alternatively, the 5-bromopyridin-3-yl-oxy cation. However, the neutral loss of ketene is generally the more dominant pathway for acetate esters. miamioh.edu The pyridine ring itself is expected to be relatively stable, with fragmentation of the ring system occurring only under higher energy conditions. mdpi.com

Table 2: Proposed Key Fragments in the ESI-MS/MS of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Formula | Calculated Fragment m/z |

|---|---|---|---|---|

| 215.9660 | Protonated 5-bromopyridin-3-ol | Ketene (CH₂CO) | [C₅H₅BrNO]⁺ | 173.95540 |

X-ray Crystallography of Related Bromopyridine Derivatives

While the specific crystal structure of this compound has not been reported, valuable insights into its potential solid-state conformation and intermolecular interactions can be gleaned from the X-ray crystallographic analysis of structurally related bromopyridine derivatives. These studies reveal common packing motifs, including hydrogen bonding, halogen bonding, and π–π stacking, which are likely to influence the crystal lattice of this compound.

Analysis of compounds such as 3-bromopyridine-2-carbonitrile highlights the importance of π–π stacking interactions in organizing molecules in the crystal lattice. In this structure, parallel pyridine rings are stacked with a centroid-to-centroid distance of 3.7893(9) Å, indicating significant aromatic interaction. Furthermore, short intermolecular Br···N contacts are observed, suggesting the role of the bromine atom in directing the crystal packing.

The crystal structure of 6-bromopyridine-2-carbaldehyde (B14951) demonstrates the formation of molecular chains through weak C–H···N hydrogen bonds. This type of interaction, along with potential C-H···O interactions involving the acetate group, could be significant in the crystal structure of this compound.

Studies on co-crystals, such as 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate, show the formation of robust hydrogen-bonded motifs, like the R₂²(8) ring, between the pyridinium (B92312) cation and a carboxylate anion. Although this compound is a neutral molecule, the potential for hydrogen bonding to the pyridine nitrogen or acetate oxygen atoms remains a key consideration for its crystal engineering. The analysis of Br₂-DPPBr-H also reveals short bromo-nitro interactions (Br···O), pointing to the general ability of bromine to act as a halogen bond donor. mdpi.com

These examples collectively suggest that the solid-state structure of this compound would likely be governed by a combination of weak C-H···N or C-H···O hydrogen bonds, π–π stacking of the pyridine rings, and potentially Br···N or Br···O halogen interactions.

Table 3: Crystallographic Data for Related Bromopyridine Derivatives

| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

|---|---|---|---|---|---|

| 3-Bromopyridine-2-carbonitrile | C₆H₃BrN₂ | Monoclinic | P2₁/n | π–π stacking (centroid-centroid distance: 3.7893(9) Å); Short Br···N contacts | |

| 6-Bromopyridine-2-carbaldehyde | C₆H₄BrNO | Monoclinic | P2₁/a | Weak C–H···N hydrogen bonds forming chains | |

| 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate | C₅H₆BrN₂⁺·C₇HF₄O₂⁻ | Monoclinic | P2₁/c | N-H···O hydrogen bonds forming R₂²(8) motifs |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is extensively used to predict the geometric and electronic properties of molecules. DFT calculations for 5-bromopyridin-3-yl acetate (B1210297) can provide a comprehensive understanding of its molecular orbitals, charge distribution, and vibrational modes. mdpi.com

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govirjweb.com

Table 1: Illustrative Frontier Molecular Orbital Energies for 5-bromopyridin-3-yl Acetate

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital, related to the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's electron-accepting capability. |

| Energy Gap (ΔE = ELUMO - EHOMO) | An indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. irjweb.com |

The Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. nih.gov Green areas represent regions of neutral potential.

For this compound, an MEP analysis would likely reveal negative potential (red) localized around the highly electronegative oxygen atoms of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring. These sites represent the most probable centers for interaction with electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. This detailed mapping of the electrostatic landscape is crucial for understanding intermolecular interactions and predicting the molecule's behavior in complex chemical environments. researchgate.net

Theoretical vibrational frequency calculations using DFT are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra. acs.org By modeling the molecule's vibrational modes, each calculated frequency can be correlated to a specific type of molecular motion, such as the stretching or bending of bonds. chem-soc.si

For this compound, computational analysis would predict the frequencies for key functional groups, including the characteristic C=O stretching vibration of the acetate group, the C-O stretches, and the various vibrational modes of the bromopyridine ring. chem-soc.sinih.gov A comparison between the theoretically calculated spectrum and the experimentally obtained spectrum helps to confirm the molecular structure. Due to the harmonic approximation in the calculations and other systematic errors, calculated frequencies are often scaled by an empirical factor to achieve better agreement with experimental data. chem-soc.si

Table 2: Illustrative Vibrational Mode Analysis for this compound

| Vibrational Mode Assignment | Description |

|---|---|

| ν(C=O) | Stretching vibration of the carbonyl group in the acetate moiety. chem-soc.si |

| ν(C-O) | Stretching vibrations of the carbon-oxygen single bonds in the ester group. |

| ν(C-Br) | Stretching vibration of the carbon-bromine bond. |

| Pyridine Ring Modes | In-plane and out-of-plane bending and stretching vibrations of the pyridine ring. nih.gov |

Quantum Chemical Calculations for Reaction Mechanisms

Beyond static molecular properties, quantum chemical calculations are essential for exploring the dynamics of chemical reactions, including the identification of reaction pathways and the characterization of transient species like transition states and intermediates.

Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. nih.gov Quantum chemical calculations can locate and characterize the geometry and energy of these fleeting structures.

In catalytic processes involving this compound, such as palladium-catalyzed cross-coupling reactions at the C-Br bond, DFT can be used to model the entire catalytic cycle. This involves calculating the energies of all reactants, intermediates, and transition states. The analysis of the transition state's structure provides critical information about bond formation and cleavage, the role of the catalyst, and the factors that determine the reaction rate and selectivity, thereby guiding the optimization of reaction conditions. nih.gov

Radicals are chemical species with unpaired electrons, making them highly reactive intermediates in many chemical transformations. libretexts.org The stability of a radical intermediate is a key factor in determining the viability of a reaction mechanism. Stability is influenced by factors such as substitution and resonance delocalization. libretexts.org

In reactions where a radical intermediate might be formed from this compound, for example, through homolytic cleavage of the carbon-bromine bond, quantum chemical calculations can provide insights into the stability and electronic structure of the resulting pyridinyl radical. lumenlearning.com Calculations can map the spin density distribution, which reveals the location of the unpaired electron. lumenlearning.com This information is crucial for predicting the radical's reactivity and the likely outcome of subsequent reaction steps. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations of Related Systems

For instance, MD simulations have been employed to investigate the binding mechanisms of substituted pyridine derivatives with biological targets such as enzymes. tandfonline.comnih.gov In a typical setup, a system containing the molecule of interest, often in a solvent like water, is simulated over a period of time (from picoseconds to microseconds). The trajectory of each atom is calculated by solving Newton's equations of motion, yielding a detailed view of the molecule's dynamic behavior.

Key insights that could be derived from MD simulations of systems related to this compound include:

Solvent Interactions: Simulating the molecule in different solvents to observe the formation of hydrogen bonds and other non-covalent interactions, which can influence its solubility and reactivity.

Interaction with Biomolecules: Placing the molecule in the active site of a protein to study the stability of the complex, the key interacting residues, and the energetic contributions to binding. This is particularly relevant in drug discovery, where pyridine scaffolds are common. nih.gov

The results from MD simulations are often analyzed to calculate various properties, as illustrated in the hypothetical data presented in Table 1.

Table 1: Hypothetical MD Simulation Parameters for a Pyridine Derivative in Aqueous Solution

| Parameter | Value | Description |

| Simulation Time | 100 ns | The total time duration of the simulation. |

| Temperature | 300 K | The temperature at which the simulation was run. |

| Pressure | 1 atm | The pressure at which the simulation was run. |

| Force Field | AMBER | A set of empirical potential energy functions used to calculate forces. |

| RMSD | 1.5 Å | Root Mean Square Deviation, indicating the stability of the molecule's conformation. |

| Hydrogen Bonds | 2-3 | The average number of hydrogen bonds formed with water molecules. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Variants

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are extensively used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules. While specific QSAR models for this compound are not documented, the methodology can be described based on studies of other pyridine derivatives. tandfonline.comnih.govnih.gov

A QSAR study typically involves the following steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and steric properties (e.g., molecular volume).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of structural variants of this compound, a QSAR model could be developed to predict a specific biological activity, such as inhibitory activity against a particular enzyme. The model might reveal that certain structural features are critical for activity. For example, the position and nature of substituents on the pyridine ring could be found to significantly influence the compound's potency.

Table 2 presents a hypothetical QSAR model for a series of pyridine derivatives, illustrating the type of information that can be obtained.

Table 2: Hypothetical QSAR Model for a Series of Pyridine-Based Inhibitors

| Descriptor | Coefficient | p-value | Interpretation |

| LogP | 0.5 | <0.05 | Higher lipophilicity is positively correlated with activity. |

| Dipole Moment | -0.2 | <0.05 | A lower dipole moment is favorable for activity. |

| Steric Hindrance | -0.8 | <0.01 | Bulky substituents at a specific position decrease activity. |

Such models provide a quantitative framework for understanding the structure-activity relationships within a class of compounds and can be invaluable in the design of new molecules with improved properties. mdpi.com

Advanced Applications in Organic Synthesis and Material Science

Strategic Building Block in Complex Molecule Synthesis

The strategic importance of 5-bromopyridin-3-yl acetate (B1210297) and its derivatives in organic synthesis lies in the differential reactivity of its functional groups. The bromine atom on the pyridine (B92270) ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. This allows for the precise and efficient construction of complex molecular architectures.

The acetate group, on the other hand, can be readily hydrolyzed to a hydroxyl group. This transformation opens up another avenue for functionalization, such as etherification or esterification, further increasing the molecular complexity. This dual functionality makes it a valuable intermediate in multi-step syntheses.

A common synthetic strategy involves first utilizing the bromo group for a coupling reaction, such as the Suzuki or Negishi reaction, to introduce a new substituent onto the pyridine core. Subsequently, the acetate group can be modified to build another part of the target molecule. This sequential functionalization is a cornerstone of modern synthetic chemistry, allowing for the convergent and efficient assembly of complex products.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | Aryl-substituted pyridines |

| Negishi Coupling | Organozinc reagent, Palladium or Nickel catalyst | Alkyl- or Aryl-substituted pyridines |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Amino-substituted pyridines |

| Hydrolysis | Acid or Base | 5-Bromo-3-hydroxypyridine |

Precursor for Bioactive Heterocyclic Scaffolds

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. 5-Bromopyridin-3-yl acetate serves as a key precursor for the synthesis of various bioactive heterocyclic frameworks. The ability to functionalize the molecule at two different positions allows for the creation of diverse libraries of compounds for drug discovery screening.

For instance, derivatives of this compound, such as methyl 2-(5-bromopyridin-3-yl)acetate, are used as intermediates in the synthesis of inhibitors for enzymes like glutaminase (B10826351) (GLS1) and stearoyl-coenzyme A delta-9 desaturase (SCD), which are targets for cancer and metabolic disorders, respectively. googleapis.comgoogleapis.com The synthesis of these inhibitors often involves a cross-coupling reaction at the bromine position to introduce a specific pharmacophore, followed by modifications of the acetate side chain to optimize binding and biological activity. googleapis.com

Research has demonstrated the use of related compounds in the development of potential treatments for a range of diseases:

Aldosterone (B195564) Synthase Inhibitors: Used in the synthesis of compounds that inhibit aldosterone synthase. google.com

SARS 3C-like Proteinase Inhibitors: The related methyl 2-(5-bromopyridin-3-yl)acetate is a key intermediate for creating inhibitors of the SARS virus proteinase. nih.gov

GSK3α Inhibitors: Employed in the creation of inhibitors for Glycogen Synthase Kinase 3 alpha, a target in cancer therapy. google.com

PDGFR Inhibitors: Used to synthesize pyrazolopyrimidines as inhibitors of Platelet-Derived Growth Factor Receptors. google.com

Development of Novel Functional Materials

Beyond its applications in life sciences, this compound and its analogs are valuable components in the field of materials science. The rigid, polarizable pyridine ring is an attractive core structure for creating materials with specific electronic and optical properties.

Chemical Scaffolds for Liquid Crystal Research

The development of liquid crystals (LCs) often relies on molecules with anisotropic shapes, typically containing a rigid core. Pyridine derivatives are frequently incorporated into these cores to influence properties such as mesophase behavior and dipole moment. nih.gov The 5-bromo-3-substituted pyridine scaffold is particularly useful in this regard.

For example, 2,5-disubstituted pyridines, which can be synthesized from precursors like dibromopyridines, have been shown to exhibit liquid crystalline properties. tandfonline.comresearchgate.net Synthetic strategies often involve cross-coupling reactions to attach long alkyl or alkoxy chains to the pyridine ring, which are crucial for the formation of liquid crystal phases. researchgate.net The polarity and geometry of the pyridine unit can lead to the formation of various mesophases, such as smectic and nematic phases, which are essential for applications in displays and sensors. tandfonline.com Biphenyl compounds containing a pyridine ring are also investigated as chiral dopants for liquid crystals due to their ability to induce helical structures. mdpi.com

| Compound Class | Synthetic Method | Liquid Crystal Application |

| 2,5-Disubstituted Pyridines | Negishi Coupling | Formation of smectic and nematic phases tandfonline.comresearchgate.net |

| Phenyl 6-(4-Alkoxyphenyl)nicotinates | Cross-Coupling Reactions | Mesogenic materials researchgate.net |

| Pyridine-based Biphenyls | Suzuki Coupling | Chiral dopants mdpi.com |

Intermediates in Advanced Polymer and Supramolecular Chemistry

In the realm of polymer chemistry, bifunctional molecules like this compound can act as monomers or building blocks for creating advanced polymers. The bromine atom can participate in polymerization reactions, such as polycondensation via cross-coupling, while the acetate/hydroxyl group can be used for post-polymerization modification or to introduce specific functionalities.

In supramolecular chemistry, which focuses on non-covalent interactions, pyridine-containing molecules are of great interest. researchgate.netnih.gov The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or coordinate with metal ions, leading to the formation of self-assembled, highly ordered structures. nih.govmdpi.com Derivatives of this compound can be incorporated into larger molecules designed to form supramolecular assemblies, such as metallo-supramolecular polymers or molecularly imprinted polymers for chemical sensing. researchgate.netmdpi.com The ability to pre-program molecular recognition through the specific placement of functional groups makes this scaffold a valuable tool for designing complex supramolecular systems. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-bromopyridin-3-yl acetate and its derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling can introduce aryl/heteroaryl groups at the bromine site using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) and boronic acids in 1,4-dioxane/water mixtures at 85–95°C . Knoevenagel condensation is another route, where 5-bromopyridine-3-carbaldehyde reacts with malonic acid to form α,β-unsaturated esters, which can be amidated for further functionalization . Characterization often involves LC-MS (e.g., [M+H]+: 327.01) and NMR to confirm regioselectivity .

Q. How is the purity and structural integrity of this compound verified in synthetic workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS) are standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves regiochemical ambiguities. For crystalline derivatives, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation .

Q. What are the key challenges in handling and storing this compound?

- Methodological Answer : The compound is sensitive to hydrolysis and oxidation. Storage under inert gas (argon/nitrogen) at –20°C in amber vials is recommended. Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions, but residual solvents must be removed via rotary evaporation under reduced pressure to prevent side reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura cross-coupling involving this compound?

- Methodological Answer : Yield optimization requires tuning catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), base selection (K₃PO₄ vs. Na₂CO₃), and solvent systems (1,4-dioxane/water ratios). Microwave-assisted synthesis at controlled temperatures (90–110°C) reduces reaction times from 15 h to <2 h. Monitoring by TLC or inline IR spectroscopy helps identify intermediate phases . Contradictions in reported yields (e.g., 52% vs. higher literature values) may arise from trace moisture or oxygen; rigorous degassing improves reproducibility .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and charge distribution at the bromine site. Software like Gaussian or ORCA predicts regioselectivity in reactions with amines or thiols. Molecular docking studies (AutoDock Vina) assess interactions in biological systems, such as enzyme inhibition .

Q. How can conflicting spectroscopic data (e.g., NMR shifts or mass fragmentation patterns) be resolved for novel derivatives?

- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. For example, ¹H NMR shifts in DMSO-d₆ vs. CDCl₃ may differ due to hydrogen bonding. High-resolution mass spectrometry (HRMS) and isotopic pattern analysis distinguish between isobaric species. Multi-technique validation (e.g., IR for functional groups, X-ray for stereochemistry) is critical .

Q. What strategies are employed to study the stability of amorphous vs. crystalline forms of this compound derivatives?

- Methodological Answer : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) differentiate amorphous and crystalline phases. Accelerated stability studies (40°C/75% RH) assess hygroscopicity and degradation pathways. Patent data suggest amorphous forms (e.g., triazole derivatives) may enhance bioavailability but require stabilizers like PVP or HPMC .

Methodological Considerations Table

| Parameter | Basic Research | Advanced Research |

|---|---|---|

| Synthesis | Suzuki coupling, Knoevenagel condensation | Microwave/flow chemistry, catalyst screening |

| Characterization | NMR, LC-MS, melting point | X-ray crystallography, HRMS, DFT modeling |

| Stability | Storage conditions, TLC monitoring | PXRD, DSC, accelerated degradation studies |

| Data Analysis | Spectral interpretation | Multivariate analysis, contradiction resolution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.